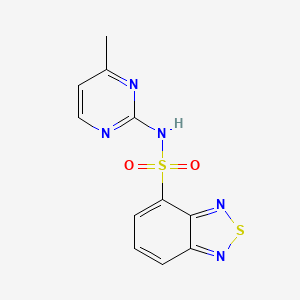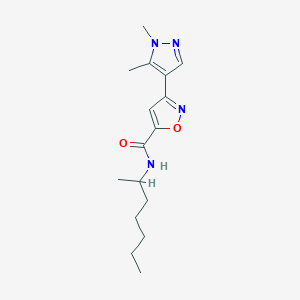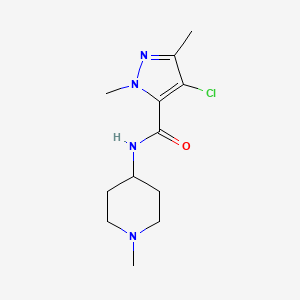![molecular formula C8H8F7NO3 B4655982 4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine](/img/structure/B4655982.png)
4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine
Overview
Description
4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine varies depending on its application. As an inhibitor of enzymes, it acts by binding to the active site of the enzyme and preventing its activity. As an anticancer agent, it induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. As a fluorescent probe, it binds to metal ions and undergoes a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. As an inhibitor of enzymes, it can lead to an increase in the concentration of the substrate of the enzyme, resulting in downstream effects. As an anticancer agent, it induces apoptosis in cancer cells, leading to cell death. As a fluorescent probe, it can be used to detect the presence of metal ions in a sample.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine is its potential as a versatile research tool. It has multiple applications, and its synthesis is relatively straightforward. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Future Directions
There are several future directions for the research on 4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine. One potential direction is the further exploration of its potential as an inhibitor of enzymes. Another direction is the study of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research can be done to explore its potential as an anticancer agent. Finally, the synthesis of new derivatives of this compound can be explored to improve its properties and potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis has been achieved by several methods, and its mechanism of action and physiological effects have been extensively studied. While it has several advantages as a research tool, it is important to handle this compound with care due to its potential toxicity. Further research can be done to explore its potential applications and to synthesize new derivatives with improved properties.
Scientific Research Applications
4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2,2,3,3-tetrafluoro-1-morpholin-4-yl-3-(trifluoromethoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F7NO3/c9-6(10,7(11,12)19-8(13,14)15)5(17)16-1-3-18-4-2-16/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOHULDBGRMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C(OC(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4655901.png)


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4655912.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4655926.png)
![2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4655929.png)

![4-[(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4655955.png)
![4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4655966.png)


![4-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B4655991.png)

![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4655997.png)